N-(2,5-DIMETHYLPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA
Description
N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, a morpholine ring, and a dimethylphenyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-13(2)14(11-12)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCHIRRHWHMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA exerts its effects involves interactions with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the morpholine ring and dimethyl groups, resulting in different reactivity and applications.
N-(2-Morpholinoethyl)thiourea: Similar structure but without the dimethylphenyl group, affecting its chemical properties and biological activity.
N-(2,5-Dimethylphenyl)thiourea: Lacks the morpholine ring, leading to differences in solubility and bioavailability.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the combination of the dimethylphenyl group, morpholine ring, and thiourea group, which confer distinct chemical properties and a broad range of applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
